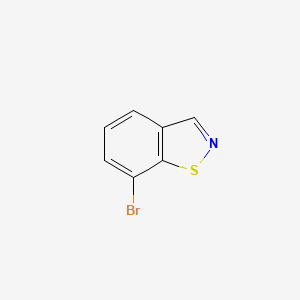

7-Bromo-1,2-benzothiazole

Description

Properties

IUPAC Name |

7-bromo-1,2-benzothiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrNS/c8-6-3-1-2-5-4-9-10-7(5)6/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LARBSDOBTWXILM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)SN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139036-97-8 | |

| Record name | 7-bromo-1,2-benzothiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-1,2-benzothiazole can be achieved through various methods. One common approach involves the bromination of 1,2-benzothiazole using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions. Another method includes the cyclization of 2-aminobenzenethiol with brominated precursors .

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination reactions. The process is optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-1,2-benzothiazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.

Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

The major products formed from these reactions include substituted benzothiazoles, oxidized derivatives, and coupled products with extended conjugation or additional functional groups .

Scientific Research Applications

Medicinal Chemistry

7-Bromo-1,2-benzothiazole has shown potential as a pharmacological agent with various therapeutic properties:

- Anticancer Activity : Studies have indicated that derivatives of this compound exhibit significant antiproliferative effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). For instance, compounds derived from this structure have demonstrated IC50 values in the nanomolar range against these cell lines, indicating potent anticancer activity .

- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against various bacterial and fungal strains. Research has shown that it possesses significant activity against pathogens such as Staphylococcus aureus and Candida albicans .

- Mechanistic Insights : The mechanism of action involves the inhibition of key enzymes like cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition disrupts normal cell cycle progression, leading to cytotoxic effects on cancer cells .

Biological Applications

The biological activities of this compound extend beyond anticancer effects:

- Antioxidant Activity : Some derivatives have been assessed for their antioxidant capabilities, demonstrating potent radical scavenging activities in assays such as ABTS and DPPH .

- Anti-inflammatory Effects : The compound has also shown potential anti-inflammatory properties, making it a candidate for further research in inflammatory disease treatments .

Industrial Applications

In addition to its medicinal applications, this compound is utilized in the development of new pharmaceuticals and agrochemicals. Its unique structural features make it a valuable building block for synthesizing more complex heterocyclic compounds used in various industrial processes .

Data Tables

Case Study 1: Anticancer Activity

A study published in 2020 evaluated the anticancer properties of several benzothiazole derivatives, including this compound. The results indicated that compounds with similar scaffolds exhibited significant inhibition of cell proliferation in human cancer cell lines, with IC50 values indicating high potency .

Case Study 2: Antimicrobial Efficacy

Research conducted on the antimicrobial properties of this compound revealed strong activity against various bacterial strains. In vitro tests showed that the compound effectively inhibited the growth of Staphylococcus aureus and exhibited antifungal properties against Candida albicans, highlighting its potential as an antimicrobial agent .

Mechanism of Action

The mechanism of action of 7-Bromo-1,2-benzothiazole involves its interaction with specific molecular targets. In medicinal chemistry, it acts by inhibiting enzymes or receptors involved in disease pathways. For example, it may inhibit bacterial enzymes, leading to antibacterial effects. The compound’s structure allows it to fit into active sites of target proteins, disrupting their normal function and leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-(7-Bromobenzo[d][1,2,3]thiadiazol-4-yl)morpholine

This compound incorporates a benzo[1,2,3]thiadiazole core with bromine at the 7-position and a morpholine substituent at the 4-position. Unlike 7-bromo-1,2-benzothiazole, the presence of the electron-withdrawing thiadiazole ring and morpholine group alters its electronic profile, reducing electrophilic aromatic substitution reactivity. It is synthesized via nucleophilic substitution of 4,7-dibromobenzo[1,2,3]thiadiazole with morpholine, highlighting its utility in constructing functionalized heterocycles for optoelectronic materials .

| Property | This compound | 4-(7-Bromobenzo[d][1,2,3]thiadiazol-4-yl)morpholine |

|---|---|---|

| Core Structure | Benzothiazole | Benzo[1,2,3]thiadiazole |

| Substituents | Br at C7 | Br at C7, morpholine at C4 |

| Key Reactivity | Cross-coupling, halogenation | Nucleophilic substitution, Suzuki coupling |

| Applications | Pharmaceuticals, agrochemicals | Optoelectronics, ligand design |

2-Bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole

This fused heterocycle contains a thiadiazole ring annulated with an imidazole moiety. The bromine at C2 is highly reactive toward secondary amines, enabling facile functionalization. Compared to this compound, its extended π-system and electron-deficient imidazo-thiadiazole core result in distinct optical properties, such as redshifted absorption spectra. This makes it suitable for fluorescent probes and organic semiconductors .

Benzo[1,2-d:4,5-d']bis([1,2,3]thiadiazole) Bromo Derivatives

These compounds feature two fused thiadiazole rings, creating a planar, electron-deficient scaffold. Bromination at specific positions (e.g., 4-bromo derivatives) facilitates C-H oxidative coupling reactions to form arylated products. Unlike mono-thiazole systems like this compound, the bis-thiadiazole framework exhibits enhanced charge transport properties, making it ideal for organic field-effect transistors (OFETs) .

| Property | This compound | 4-Bromobenzo[1,2-d:4,5-d']bis([1,2,3]thiadiazole) |

|---|---|---|

| Electron Density | Moderately electron-deficient | Highly electron-deficient |

| Synthetic Flexibility | Limited to single substitutions | Supports multiple functionalizations via C-H coupling |

| Applications | Intermediate synthesis | OFETs, conductive polymers |

7-Bromo-1,2-benzisoxazole

A structural isomer of this compound, this compound replaces the sulfur atom in the thiazole ring with an oxygen atom, forming an isoxazole. This substitution significantly impacts its chemical behavior: the isoxazole ring is less thermally stable and more prone to ring-opening reactions. While both compounds share bromine-mediated reactivity, 7-bromo-1,2-benzisoxazole is less commonly used in medicinal chemistry due to its lower metabolic stability .

Biological Activity

7-Bromo-1,2-benzothiazole is a derivative of benzothiazole, a bicyclic compound known for its diverse biological activities. The introduction of bromine at the 7-position enhances its pharmacological properties, making it a subject of interest in medicinal chemistry. This article reviews the biological activities associated with this compound, focusing on its antibacterial, anti-inflammatory, and potential antitumor effects.

Chemical Structure and Properties

This compound can be represented as follows:

The presence of the bromine atom significantly influences its reactivity and biological interactions.

Antibacterial Activity

Research indicates that benzothiazole derivatives exhibit substantial antibacterial properties. This compound has been evaluated against various bacterial strains, including Escherichia coli and Staphylococcus aureus.

- Mechanism of Action : The antibacterial activity is primarily attributed to the inhibition of key enzymes such as dihydroorotase and DNA gyrase. These enzymes are crucial for bacterial DNA replication and synthesis .

- Case Studies : In a comparative study, 7-bromo derivatives demonstrated zones of inhibition ranging from 19 mm to 28 mm against different strains, with significant efficacy noted against Klebsiella pneumoniae and Staphylococcus aureus .

| Compound | Zone of Inhibition (mm) | Bacterial Strain |

|---|---|---|

| This compound | 25 | E. coli |

| This compound | 28 | S. aureus |

| Control (Streptomycin) | 31 | S. aureus |

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been investigated through in vivo studies.

- Experimental Design : In a carrageenan-induced paw edema model in rats, the compound was administered orally. The results indicated a significant reduction in inflammation compared to control groups .

- Results : The compound exhibited an anti-inflammatory effect comparable to standard drugs, suggesting its potential for therapeutic use in inflammatory conditions.

Antitumor Activity

The antitumor activity of benzothiazole derivatives has garnered attention due to their ability to inhibit cancer cell proliferation.

- Mechanism : The compounds interact with DNA and inhibit various cellular pathways involved in cancer progression. The presence of the bromine atom enhances lipophilicity and binding affinity to DNA .

- Case Studies : In vitro studies have shown that derivatives with the 7-bromo substitution exhibit cytotoxic effects on several cancer cell lines, including breast and lung cancer cells. Notably, some derivatives demonstrated over 90% growth inhibition in leukemia cell lines .

Structure-Activity Relationship (SAR)

The biological activity of benzothiazole derivatives is highly dependent on their substituents. The following trends have been observed:

- Bromine Substitution : The introduction of bromine at the 7-position enhances antibacterial and anticancer activity.

- Hydrophobic Interactions : Increased hydrophobicity due to halogen substitutions improves binding affinity to target enzymes and receptors.

| Substituent Position | Activity Type | Observations |

|---|---|---|

| 5-position | Antibacterial | Enhanced activity with methyl or chloro groups |

| 7-position | Antitumor | Significant cytotoxic effects observed |

Q & A

Q. What are the optimized synthetic routes for 7-Bromo-1,2-benzothiazole, and how can purity be ensured?

The synthesis of benzothiazole derivatives typically involves condensation reactions. For example, 5-(2-benzothiazole)-1,3-phenylenediamine can react with trimellitic anhydride in glacial acetic acid to form intermediates, which are then brominated . Purification often employs column chromatography (e.g., ethyl acetate/chloroform mixtures) and recrystallization from ethanol to achieve >95% purity . Monitoring via TLC (ethyl acetate:hexane, 2:8 v/v) ensures reaction completion .

Q. What analytical techniques are critical for characterizing this compound?

Key methods include:

- NMR spectroscopy for confirming bromine substitution and aromatic proton environments.

- X-ray crystallography to resolve dihedral angles between aromatic rings (e.g., 64.11° between benzene rings in benzothiazole derivatives) and intermolecular interactions like π-π stacking (3.56–3.75 Å distances) .

- Mass spectrometry for molecular weight validation (e.g., 215.07 g/mol for C₆H₃BrN₂S) .

Q. What safety protocols are essential when handling this compound?

Follow SDS guidelines:

- Use PPE (gloves, goggles) to avoid skin/eye contact. In case of exposure, rinse with water for 15 minutes and seek medical help .

- Avoid inhalation; work in fume hoods.

- For spills, collect material using non-sparking tools and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies in biological data (e.g., antimicrobial vs. anticancer efficacy) may arise from structural variations or assay conditions. To address this:

Q. What experimental designs are recommended for studying structure-activity relationships (SAR) in this compound analogs?

- Stepwise functionalization : Introduce substituents (e.g., -F, -CH₃) at positions 5 or 6 to assess electronic effects on reactivity .

- Crystallographic analysis : Resolve intermolecular forces (e.g., C–H···π interactions, 3.59 Å) to explain solubility or aggregation behavior .

- Computational modeling : Use DFT to calculate charge distribution or molecular docking to predict binding affinities .

Q. How can environmental persistence of this compound be evaluated?

Q. What methodologies are suitable for investigating the photophysical properties of this compound?

- UV-Vis spectroscopy : Measure absorption/emission spectra in solvents of varying polarity to study solvatochromism.

- Time-resolved fluorescence : Determine excited-state lifetimes for applications in organic electronics .

Methodological Challenges and Solutions

Q. How can researchers address low yields in Suzuki-Miyaura couplings involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.